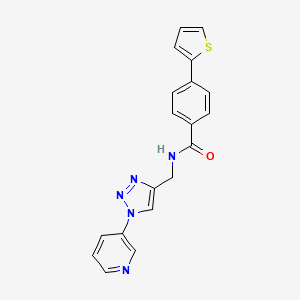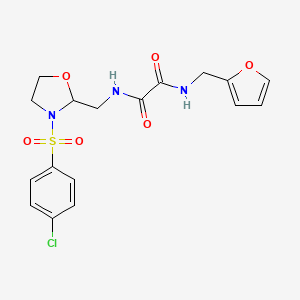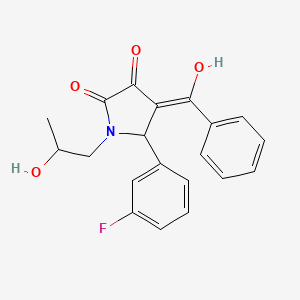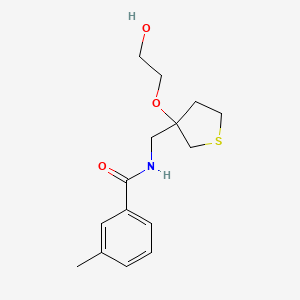![molecular formula C18H17NO3S B2772266 2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole CAS No. 339104-93-7](/img/structure/B2772266.png)
2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole (2-B5M1T) is an organic compound that has been extensively studied in the scientific community. It is a member of the thiazole family and has been used in a variety of research applications. This compound has been found to possess unique properties that make it useful in various scientific areas.
Applications De Recherche Scientifique
Fluorescent Probes Sensing pH and Metal Cations
- Application : 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue have been developed for sensing magnesium and zinc cations, respectively. These compounds exhibit sensitivity to pH changes, particularly around pH 7-8, showing significant fluorescence enhancement under basic conditions. The high acidity of the fluorophenol moiety contributes to their high sensitivity to pH and selectivity in metal cations detection (Tanaka et al., 2001).
Photodynamic Therapy in Cancer Treatment
- Application : Zinc phthalocyanine derivatives with 1,3,4-thiadiazole components have shown promise in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer therapy (Pişkin et al., 2020).
Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase
- Application : Compounds derived from benzylideneoxazoles, -thiazoles, and -imidazoles, related to 1,3-thiazole, have been synthesized and evaluated for their dual inhibitory action on 5-lipoxygenase and cyclooxygenase. These compounds, including CI-1004, have shown potential as oral anti-inflammatory agents in various animal models (Unangst et al., 1994).
Antimicrobial and Antiproliferative Properties
- Application : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed and synthesized to investigate their biological activities. These compounds, especially 3A and 4A, displayed strong DNA protective ability against oxidative mixtures and significant antimicrobial activity against certain bacterial strains. Furthermore, they exhibited cytotoxicity on cancer cell lines, suggesting potential use with chemotherapy drugs for more efficient cancer therapy (Gür et al., 2020).
Antioxidant Activity
- Application : Phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, structurally related to 2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole, have shown strong antioxidant activities. These compounds could have potential applications in protecting against oxidative stress-related damages (Xu et al., 2017).
Novel 5-Lipoxygenase Inhibitors
- Application : (Methoxyalkyl)thiazoles have been identified as a novel series of 5-lipoxygenase inhibitors. These compounds demonstrate specificity and potency in inhibiting 5-LPO, with potential applications in treating conditions mediated by leukotrienes (Bird et al., 1991).
Antimicrobial Agents
- Application : Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed effectiveness against various bacterial strains, indicating potential for developing new antimicrobial agents (Landage et al., 2019).
Propriétés
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-2-phenylmethoxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-20-15-7-9-16(10-8-15)21-13-17-11-19-18(23-17)22-12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZMEDBHNIPSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)
![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2772190.png)
![3-(2-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772191.png)
![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)


![N-[(2-Piperidin-1-ylsulfonylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2772199.png)
![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)



